molecular formula C13H23FN2O3 B13038425 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13038425
M. Wt: 274.33 g/mol
InChI Key: UNCFMPIQHYNDBH-UHFFFAOYSA-N
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Description

Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄ClFN₂O₃ and a molecular weight of 310.8 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a fluorine atom and a hydroxymethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate fluorinating agents and hydroxymethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, reduced piperidine compounds, and halogen-substituted piperidine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways. It may also interact with receptor proteins, altering signal transduction processes and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate include:

Uniqueness

The uniqueness of Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate lies in its fluorine substitution, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C13H23FN2O3

Molecular Weight

274.33 g/mol

IUPAC Name

piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23FN2O3/c14-13(10-17)3-7-16(8-4-13)12(18)19-9-11-1-5-15-6-2-11/h11,15,17H,1-10H2

InChI Key

UNCFMPIQHYNDBH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC(=O)N2CCC(CC2)(CO)F

Origin of Product

United States

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